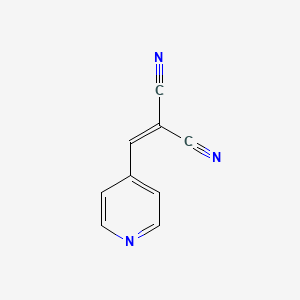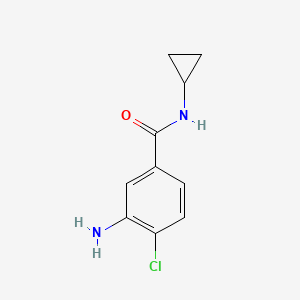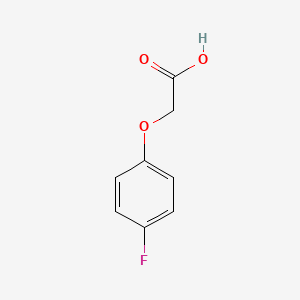
4-Fluorophenoxyacetic acid
概要
説明
4-フルオロフェノキシ酢酸は、分子式がC8H7FO3である化学化合物です。
2. 製法
合成経路と反応条件: 4-フルオロフェノキシ酢酸は、さまざまな方法で合成できます。一般的な方法の1つは、4-フルオロフェノールとクロロ酢酸を水酸化ナトリウムなどの塩基の存在下で反応させることです。 反応は通常、還流条件下で行われ、4-フルオロフェノキシ酢酸が生成されます .
工業生産方法: 4-フルオロフェノキシ酢酸の工業生産では、通常は同様の合成経路が用いられますが、より大規模に行われます。 プロセスには、農業用途に必要な純度基準を満たすために、さらなる精製ステップが含まれる場合があります .
作用機序
4-フルオロフェノキシ酢酸は、植物におけるペルオキシダーゼ、過酸化水素(H2O2)、フラボノイドの産生を調節することで、その効果を発揮します。直接的にフラボノイドポリマーの形成を誘発し、害虫に対する植物の防御機構を強化します。 このプロセスは、ホルモンシグナル伝達を伴いませんが、植物細胞におけるフェノール性ポリマーの沈着量の増加に依存しています .
類似の化合物:
2,4-ジクロロフェノキシ酢酸(2,4-D): 広く使用されている除草剤で、植物の成長を調節する特性が似ています。
4-クロロフェノキシ酢酸: 農業で使用されている別のフェノキシ酢酸誘導体.
独自性: 4-フルオロフェノキシ酢酸は、ホルモン経路を刺激することなく、植物の穿刺吸汁性昆虫に対する抵抗性を高めるという特異的な作用により、独自性があります。 これは、総合的な害虫管理戦略における貴重なツールとなっています .
生化学分析
Biochemical Properties
4-Fluorophenoxyacetic acid plays a significant role in biochemical reactions, particularly in plant defense mechanisms. It interacts with several enzymes and proteins, including peroxidases and flavonoids. The compound modulates the production of hydrogen peroxide (H2O2) and peroxidases, which are crucial for the formation of flavonoid polymers . These interactions enhance the plant’s resistance to insect pests by strengthening the cell walls and making it difficult for pests to access the plant’s nutrients .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In plants, it influences cell function by modulating cell signaling pathways and gene expression. The compound triggers the production of peroxidases and flavonoids, leading to the formation of phenolic polymers that reinforce the cell walls . This reinforcement reduces the ability of pests to penetrate the plant cells, thereby protecting the plant from damage . Additionally, this compound has been shown to increase the yield of crops such as rice, wheat, and barley by enhancing their resistance to insect pests .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. The compound does not stimulate hormonal signaling but instead modulates the production of peroxidases, H2O2, and flavonoids . These interactions lead to the formation of flavonoid polymers, which are deposited in the plant’s parenchyma cells . The increased deposition of these polymers strengthens the cell walls and reduces the capacity of pests to reach the plant’s phloem . This mechanism of action highlights the compound’s role in enhancing plant defense against insect pests.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable and effective in enhancing plant resistance to pests over extended periods . The compound’s ability to induce the production of peroxidases and flavonoids persists, leading to sustained protection of the plant cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may not produce significant changes, while higher doses can lead to enhanced plant resistance to pests . At very high doses, this compound may exhibit toxic or adverse effects, potentially affecting the overall health of the plants . It is essential to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing any potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to plant defense mechanisms. The compound interacts with enzymes such as peroxidases, which catalyze the formation of flavonoid polymers using H2O2 as an electron acceptor . These metabolic pathways enhance the plant’s resistance to insect pests by reinforcing the cell walls and reducing the pests’ ability to access the plant’s nutrients . The compound’s role in these pathways highlights its importance in maintaining plant health and productivity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its effectiveness. The compound is absorbed by plant cells and distributed to various tissues, where it interacts with specific enzymes and proteins . The localization and accumulation of this compound in the plant’s parenchyma cells are essential for its role in enhancing plant defense . The compound’s ability to reach and affect different parts of the plant ensures its widespread protective effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to the plant’s parenchyma cells, where it induces the production of peroxidases and flavonoids . These biomolecules are then catalyzed to form flavonoid polymers, which are deposited in the cell walls . The subcellular localization of this compound ensures that its effects are targeted and effective in enhancing plant defense against insect pests.
準備方法
Synthetic Routes and Reaction Conditions: 4-Fluorophenoxyacetic acid can be synthesized through various methods. One common approach involves the reaction of 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required purity standards for agricultural use .
化学反応の分析
反応の種類: 4-フルオロフェノキシ酢酸は、以下を含むさまざまな化学反応を起こします。
酸化: 対応するカルボン酸を生成するために酸化できます。
還元: 還元反応により、アルコール誘導体に変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムなどの還元剤がよく用いられます。
生成される主な生成物:
酸化: カルボン酸の生成。
還元: アルコールの生成。
置換: 置換フェノキシ酢酸の生成.
科学的研究の応用
4-フルオロフェノキシ酢酸は、科学研究において幅広い用途があります。
農業: 植物成長調整剤として使用され、作物の害虫に対する抵抗性を高め、収量を向上させます。
生物学: 植物の防御機構と、化学誘導物質が植物の免疫を誘導する役割を研究するために使用されます.
化学: さまざまな有機化合物の合成における前駆体として役立ち、反応機構と経路に関する研究に使用されます.
医学: 医学における直接的な応用は限られていますが、農業バイオテクノロジーにおける役割は、食料安全保障を確保し、化学農薬の必要性を減らすことで、間接的に医学研究を支援しています.
類似化合物との比較
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar plant growth-regulating properties.
4-Chlorophenoxyacetic acid: Another phenoxyacetic acid derivative used in agriculture.
Uniqueness: 4-Fluorophenoxyacetic acid is unique due to its specific action on enhancing plant resistance to piercing-sucking insects without stimulating hormonal pathways. This makes it a valuable tool in integrated pest management strategies .
特性
IUPAC Name |
2-(4-fluorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIULCVFFJJYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193510 | |
| Record name | 4-Fluorophenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405-79-8 | |
| Record name | 4-Fluorophenoxyacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorophenoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 405-79-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluorophenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorophenoxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Fluorophenoxyacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9SUJ92N8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



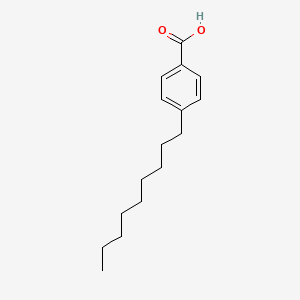


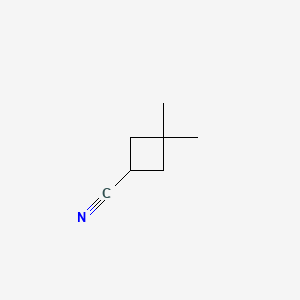

![5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole](/img/structure/B1294851.png)
